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Compound of Interest

Compound Name: 6-Phenylpyridin-3-ol

Cat. No.: B1272044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physicochemical

data for the compound 6-phenylpyridin-3-ol. While a complete set of experimentally derived

spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is not readily available in public

databases, this document compiles key predicted and known properties, alongside generalized

experimental protocols for the acquisition of such data. This information is intended to serve as

a valuable resource for researchers utilizing this scaffold in medicinal chemistry, materials

science, and organic synthesis.

Physicochemical Properties
6-Phenylpyridin-3-ol, with the molecular formula C₁₁H₉NO, is a heterocyclic compound

featuring a pyridine ring substituted with a phenyl group and a hydroxyl group.[1] Its key

computed physicochemical properties are summarized in the table below.
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Property Value Source

Molecular Weight 171.19 g/mol PubChem[1]

Exact Mass 171.068413911 Da PubChem[1]

XlogP 2.2 PubChem[1]

Topological Polar Surface Area 33.1 Å² PubChem[1]

Monoisotopic Mass 171.068413911 Da PubChem[1]

Spectroscopic Data Summary
Detailed experimental spectra for 6-phenylpyridin-3-ol are not publicly available. However,

based on the known spectral characteristics of related phenylpyridine and hydroxypyridine

derivatives, the following tables outline the expected ranges and multiplicities for its ¹H NMR,

¹³C NMR, IR, and Mass spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)
Typical Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm Multiplicity Assignment

~ 8.0 - 8.5 d or dd
Proton on pyridine ring ortho to

Nitrogen

~ 7.2 - 7.8 m
Protons on phenyl ring and

pyridine ring

~ 9.0 - 10.0 br s
Hydroxyl proton

(exchangeable with D₂O)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Typical Solvent: CDCl₃ or DMSO-d₆ Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm
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Chemical Shift (δ) ppm Assignment

~ 150 - 160
Carbon of pyridine ring attached to hydroxyl

group

~ 145 - 155 Carbon of pyridine ring attached to phenyl group

~ 120 - 140 Carbons of the phenyl and pyridine rings

~ 110 - 125 Carbons of the pyridine ring

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment

3200 - 3600 (broad) O-H stretch (hydroxyl group)

3000 - 3100 C-H stretch (aromatic)

1550 - 1620 C=C and C=N stretching (aromatic rings)

1200 - 1300 C-O stretch (hydroxyl group)

690 - 900 C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)
m/z Ion

171.07 [M]⁺ (Molecular Ion)

172.08 [M+H]⁺ (Protonated Molecular Ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 6-
phenylpyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-phenylpyridin-3-ol in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount
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of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: The NMR spectra would be acquired on a spectrometer operating at a

frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a

sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are typically

required.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is

ground with dry KBr powder and pressed into a thin pellet. For ATR, the solid sample is

placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet

without the sample) is first recorded. The sample is then scanned, typically over the range of

4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

are common ionization techniques for this type of molecule.

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined using a

mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 6-phenylpyridin-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1272044#spectroscopic-data-nmr-ir-mass-for-6-
phenylpyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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